molecular formula C12H9BrN2O B10844692 5-Bromo-6-methoxy-beta-carboline

5-Bromo-6-methoxy-beta-carboline

Cat. No.: B10844692
M. Wt: 277.12 g/mol
InChI Key: NXKWYFQQPHBFII-UHFFFAOYSA-N
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Description

5-Bromo-6-methoxy-9H-beta-carboline: is a synthetic compound belonging to the family of beta-carboline alkaloids. Beta-carbolines are a class of indole-containing heterocyclic compounds that are widely distributed in nature and have diverse biological activities. These compounds are known for their pharmacological potential, including sedative, anxiolytic, hypnotic, anticonvulsant, antitumor, antiviral, antiparasitic, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-methoxy-9H-beta-carboline typically involves the bromination and methoxylation of a beta-carboline precursor. One common method includes the use of iron(III) chloride-mediated reactions with hydrazine hydrate in methanol at elevated temperatures . The reaction conditions are carefully controlled to ensure the selective bromination and methoxylation at the desired positions on the beta-carboline scaffold.

Industrial Production Methods: Industrial production of 5-Bromo-6-methoxy-9H-beta-carboline may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include multiple steps of purification, such as recrystallization and chromatography, to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-6-methoxy-9H-beta-carboline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted beta-carboline derivatives.

Scientific Research Applications

5-Bromo-6-methoxy-9H-beta-carboline has a wide range of scientific research applications, including:

Chemistry:

  • Used as a building block for the synthesis of more complex beta-carboline derivatives.
  • Studied for its reactivity and chemical properties.

Biology:

  • Investigated for its potential as a neuroprotective agent.
  • Studied for its interactions with various biological targets, including enzymes and receptors.

Medicine:

  • Explored for its potential therapeutic effects in treating neurological disorders.
  • Investigated for its antitumor and antimicrobial properties.

Industry:

Mechanism of Action

The mechanism of action of 5-Bromo-6-methoxy-9H-beta-carboline involves its interaction with various molecular targets and pathways. The compound is known to inhibit the activity of monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters . This inhibition leads to increased levels of neurotransmitters such as serotonin and dopamine, which can have neuroprotective and antidepressant effects. Additionally, the compound may interact with other receptors and enzymes, contributing to its diverse biological activities.

Comparison with Similar Compounds

Comparison:

    5-Bromo-6-methoxy-9H-beta-carboline: is unique due to its specific substitution pattern, which influences its reactivity and biological activity.

  • Compared to 5-Bromo-8-methoxy-1-methyl-beta-carboline, the position of the methoxy and bromine groups can lead to different pharmacological effects and chemical reactivity.
  • 9-Methyl-beta-carboline has a different substitution pattern and may exhibit different biological activities and mechanisms of action.

Properties

Molecular Formula

C12H9BrN2O

Molecular Weight

277.12 g/mol

IUPAC Name

5-bromo-6-methoxy-9H-pyrido[3,4-b]indole

InChI

InChI=1S/C12H9BrN2O/c1-16-10-3-2-8-11(12(10)13)7-4-5-14-6-9(7)15-8/h2-6,15H,1H3

InChI Key

NXKWYFQQPHBFII-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)NC3=C2C=CN=C3)Br

Origin of Product

United States

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